1-(3-Methylbutanoyl)piperidin-3-amine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methylbutanoyl)piperidin-3-amine typically involves the acylation of piperidine derivatives. One common method includes the reaction of piperidine with 3-methylbutanoyl chloride under basic conditions to form the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods: This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methylbutanoyl)piperidin-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where it can react with alkyl halides to form N-alkylated derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, bases like sodium hydride or potassium carbonate.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Alcohol derivatives.
Substitution: N-alkylated piperidine derivatives.
Scientific Research Applications
1-(3-Methylbutanoyl)piperidin-3-amine is primarily used in scientific research, particularly in the fields of chemistry and biology. It serves as a building block for the synthesis of more complex molecules and is used in the study of piperidine derivatives’ pharmacological properties . Its applications include:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activities.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Methylbutanoyl)piperidin-3-amine is not well-documented. as a piperidine derivative, it is likely to interact with various molecular targets, including enzymes and receptors, through its amine and carbonyl functional groups. These interactions can modulate biological pathways and result in various pharmacological effects .
Comparison with Similar Compounds
Piperidine: The parent compound, widely used in organic synthesis and drug development.
Piperine: A naturally occurring alkaloid with antioxidant and anti-inflammatory properties.
Evodiamine: Another piperidine derivative with potential anticancer properties.
Uniqueness: 1-(3-Methylbutanoyl)piperidin-3-amine is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activities. Its methylbutanoyl group differentiates it from other piperidine derivatives, potentially leading to unique interactions with biological targets .
Properties
IUPAC Name |
1-(3-aminopiperidin-1-yl)-3-methylbutan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-8(2)6-10(13)12-5-3-4-9(11)7-12/h8-9H,3-7,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZKNDZVHVOCMQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCCC(C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1114596-49-4 | |
Record name | 1-(3-aminopiperidin-1-yl)-3-methylbutan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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